1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(Bicyclo[221]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is often catalyzed by a Lewis acid under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. For example, the compound may inhibit certain enzymes, thereby altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptan-2-ol: Used in the synthesis of pharmaceuticals and as a chiral building block.
Bicyclo[2.2.1]heptane derivatives: Various derivatives are used in different chemical and industrial applications.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
913741-96-5 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c14-11-5-9(12(15)16)6-13(11)10-4-7-1-2-8(10)3-7/h7-10H,1-6H2,(H,15,16) |
InChI Key |
YGTBKVIYCFBZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CC(CC3=O)C(=O)O |
Origin of Product |
United States |
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